molecular formula C21H29N10O17P3 B12421613 N7-methyl-Guanosine-5'-triphosphate-5'-Adenosine

N7-methyl-Guanosine-5'-triphosphate-5'-Adenosine

Cat. No.: B12421613
M. Wt: 786.4 g/mol
InChI Key: QQOHNVHGNZYSBP-XPWFQUROSA-N
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Description

N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine is a dinucleotide cap analog used in various biochemical and molecular biology applications. This compound is particularly significant in the study of RNA transcription and translation processes. It is known for its role in stabilizing RNA molecules and enhancing their translational efficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions

N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine can be synthesized through the alkylation of guanosine at the N7 position using appropriate alkyl iodide, bromide, or chloride under mild conditions . The reaction typically involves the use of protecting groups to ensure selective methylation and subsequent deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine involves large-scale synthesis using automated synthesizers and high-throughput purification techniques. The process ensures high purity and yield, making the compound suitable for extensive research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the guanine base, affecting the compound’s stability and function.

    Reduction: Although less common, reduction reactions can alter the methyl group, impacting the compound’s properties.

    Substitution: Substitution reactions can occur at the phosphate groups, leading to the formation of different analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions include various methylated and phosphorylated analogs of N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine, each with distinct biochemical properties and applications.

Scientific Research Applications

N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine is widely used in scientific research, including:

Mechanism of Action

N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine exerts its effects by mimicking the natural cap structure of eukaryotic mRNA. It binds to the eukaryotic translation initiation factor 4E (eIF4E), facilitating the recruitment of the ribosome and enhancing translation initiation . This interaction stabilizes the RNA molecule and increases its translational efficiency, making it a valuable tool in RNA research and therapeutic development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine is unique due to its dual nucleotide structure, which provides enhanced stability and translational efficiency compared to other cap analogs. This makes it particularly useful in applications requiring high-fidelity RNA transcription and translation.

Properties

Molecular Formula

C21H29N10O17P3

Molecular Weight

786.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C21H29N10O17P3/c1-29-6-31(17-10(29)18(36)28-21(23)27-17)20-14(35)12(33)8(46-20)3-44-50(39,40)48-51(41,42)47-49(37,38)43-2-7-11(32)13(34)19(45-7)30-5-26-9-15(22)24-4-25-16(9)30/h4-8,11-14,19-20,32-35H,2-3H2,1H3,(H7-,22,23,24,25,27,28,36,37,38,39,40,41,42)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI Key

QQOHNVHGNZYSBP-XPWFQUROSA-N

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O

Origin of Product

United States

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